dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two methoxy groups attached to the phenyl ring and two ester groups attached to the triazole ring
Preparation Methods
The synthesis of dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The starting materials, such as 3,5-dimethoxyphenyl azide and dimethyl acetylenedicarboxylate, are reacted under controlled conditions to yield the desired product.
In an industrial setting, the production of this compound may involve optimization of reaction parameters such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the ester groups to primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the methoxy groups, forming amides or thioesters.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Materials Science: It can be used as a building block in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and ester groups can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Dimethyl 1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be compared with other triazole derivatives, such as:
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: This compound has methyl groups instead of methoxy groups, which may affect its chemical reactivity and biological activity.
1-(3,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate: This compound has only one ester group, which may influence its solubility and pharmacokinetic properties.
1-(3,5-Dimethoxyphenyl)-1H-1,2,3-triazole:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
dimethyl 1-(3,5-dimethoxyphenyl)triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6/c1-20-9-5-8(6-10(7-9)21-2)17-12(14(19)23-4)11(15-16-17)13(18)22-3/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDGHUTZZZURBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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